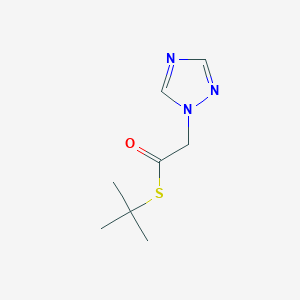![molecular formula C17H16N2O5 B14371079 4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid CAS No. 93492-11-6](/img/structure/B14371079.png)
4,4'-[Carbonylbis(methylazanediyl)]dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid is an organic compound with the molecular formula C15H12N2O5 It is a derivative of benzoic acid and contains two benzene rings connected by a carbonyl group and a methylazanediyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid typically involves the reaction of 4-aminobenzoic acid with N,N’-dimethylurea. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product.
化学反応の分析
Types of Reactions
4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalysis and molecular recognition .
類似化合物との比較
Similar Compounds
4,4’-[Carbonylbis(azanediyl)]dibenzoic acid: Similar structure but lacks the methyl group.
4,4’-[Oxybis(benzoic acid)]: Contains an oxygen linker instead of a carbonyl group.
4-Aminobenzoic acid: A precursor in the synthesis of 4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid.
Uniqueness
4,4’-[Carbonylbis(methylazanediyl)]dibenzoic acid is unique due to the presence of the carbonyl and methylazanediyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of advanced materials and coordination complexes .
特性
CAS番号 |
93492-11-6 |
|---|---|
分子式 |
C17H16N2O5 |
分子量 |
328.32 g/mol |
IUPAC名 |
4-[[(4-carboxyphenyl)-methylcarbamoyl]-methylamino]benzoic acid |
InChI |
InChI=1S/C17H16N2O5/c1-18(13-7-3-11(4-8-13)15(20)21)17(24)19(2)14-9-5-12(6-10-14)16(22)23/h3-10H,1-2H3,(H,20,21)(H,22,23) |
InChIキー |
KXTSWXAJBSBLJU-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)C(=O)O)C(=O)N(C)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


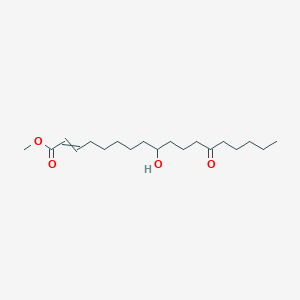
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
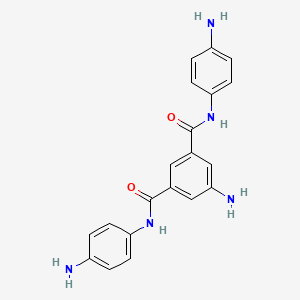
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
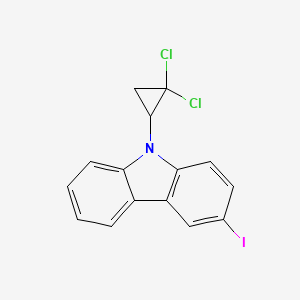
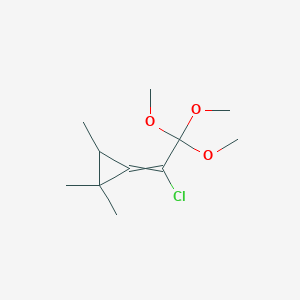
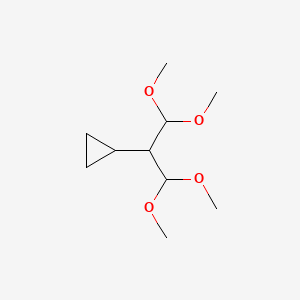

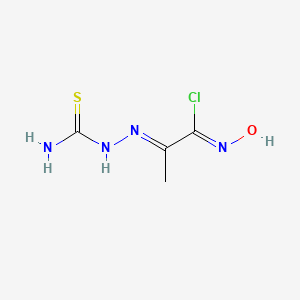

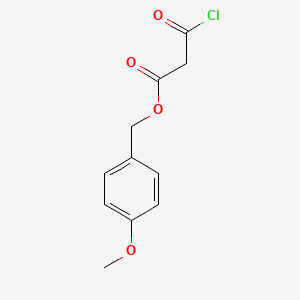
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
